Gantacurium

Description

Properties

CAS No. |

758669-50-0 |

|---|---|

Molecular Formula |

C53H69ClN2O14+2 |

Molecular Weight |

993.6 g/mol |

IUPAC Name |

4-O-[3-[(1S,2R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 1-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (Z)-2-chlorobut-2-enedioate |

InChI |

InChI=1S/C53H69ClN2O14/c1-55(19-15-34-26-41(59-3)43(61-5)30-37(34)40(55)23-33-24-45(63-7)51(67-11)46(25-33)64-8)17-13-22-70-53(58)39(54)32-49(57)69-21-14-18-56(2)20-16-35-27-42(60-4)44(62-6)31-38(35)50(56)36-28-47(65-9)52(68-12)48(29-36)66-10/h24-32,40,50H,13-23H2,1-12H3/q+2/b39-32-/t40-,50+,55-,56+/m1/s1 |

InChI Key |

ZQLDXCSTJFLRPY-RWBXLJKRSA-N |

SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl |

Isomeric SMILES |

C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)/C(=C/C(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)/Cl |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl |

Other CAS No. |

758669-50-0 |

Synonyms |

gantacurium GW 280430A GW-280430A GW280430A |

Origin of Product |

United States |

Foundational & Exploratory

Gantacurium: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gantacurium chloride is an investigational, non-depolarizing neuromuscular blocking agent characterized by its rapid onset of action and ultra-short duration.[1][2] As an asymmetric isoquinolinium chlorofumarate, its unique chemical structure facilitates a novel mechanism of inactivation through adduction with the endogenous amino acid L-cysteine, supplemented by slower ester hydrolysis.[1][3] This degradation pathway is notably independent of pH and temperature, offering a predictable clinical profile.[1] This document provides a comprehensive overview of the synthesis, chemical properties, and pharmacological characteristics of this compound, intended to serve as a technical resource for professionals in drug development and related scientific fields. Although this compound is no longer in clinical development, the information presented offers valuable insights into the design and function of novel neuromuscular blocking agents.[1]

Chemical Properties and Data

This compound chloride is a synthetic, asymmetric, enantiomerically pure bis-tetrahydroisoquinolinium chlorofumarate.[3][4] Its structure is a key determinant of its pharmacological activity and unique metabolic pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound chloride is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 4-O-[3-[(1S,2R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl]1-O---INVALID-LINK---2-chlorobut-2-enedioate dichloride | [1] |

| Chemical Formula | C₅₃H₆₉Cl₃N₂O₁₄ | [1] |

| Molar Mass | 1064.48 g·mol⁻¹ | [1][5] |

| CAS Number | 213998-46-0 | [1][6] |

| Appearance | Powder | [7] |

| Solubility | Information not publicly available. This compound for clinical trials was supplied as a powder for reconstitution.[7] | |

| Storage | Recommended to be stored at room temperature in the continental US; however, specific conditions may vary.[6] |

Chemical Structure

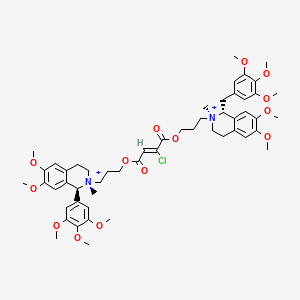

Caption: Chemical structure of the this compound ion.

Synthesis

The synthesis of this compound is a complex, multi-step process involving the stereoselective formation of two different tetrahydroisoquinolinium moieties, which are then linked by a chlorofumarate diester bridge. While detailed, proprietary synthesis protocols are not publicly available, the general synthetic strategy has been described in the scientific literature.

Synthetic Pathway Overview

The synthesis involves the preparation of two key isoquinolinium intermediates, which are then coupled with a chlorofumaric acid derivative. A plausible synthetic outline is as follows:

-

Preparation of Tetrahydroisoquinoline Precursors: Synthesis of the two distinct chiral tetrahydroisoquinoline precursors.

-

Quaternization: Alkylation of the tetrahydroisoquinoline precursors to form the quaternary ammonium salts (onium heads).

-

Linker Preparation: Synthesis of the activated chlorofumaric acid linker.

-

Esterification: Coupling of the two different isoquinolinium moieties with the chlorofumaric acid linker to form the final asymmetric diester.

References

- 1. This compound chloride - Wikipedia [en.wikipedia.org]

- 2. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Gantacurium as a Neuromuscular Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gantacurium is an investigational, ultra-short-acting, non-depolarizing neuromuscular blocking agent.[1] It belongs to the class of asymmetric isoquinolinium diesters of chlorofumaric acid.[1] A key feature of this compound is its unique and rapid chemical degradation pathway, which is independent of organ function and enzymatic processes like Hofmann elimination, which is characteristic of other benzylisoquinolinium compounds such as atracurium and cisatracurium.[2][3] This guide provides a comprehensive technical overview of the core mechanism of action of this compound, including its interaction with the nicotinic acetylcholine receptor, its pharmacokinetic and pharmacodynamic profile, and the detailed methodologies of key experiments used in its evaluation.

Core Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor

This compound functions as a competitive antagonist at the postsynaptic nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction. By binding to these receptors, this compound prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating the depolarization of the muscle cell membrane. This inhibition of ACh binding blocks the ion channel opening, preventing the influx of sodium and potassium ions that is necessary for muscle contraction, thereby leading to skeletal muscle relaxation and paralysis.[4]

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the signaling cascade at the neuromuscular junction and the point of intervention by this compound.

References

- 1. Functional human skin explants as tools for assessing mast cell activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring Histamine and Cytokine Release from Basophils and Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openanesthesia.org [openanesthesia.org]

An In-depth Technical Guide to the Pharmacokinetics of Gantacurium in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of gantacurium, an investigational, ultra-short-acting, non-depolarizing neuromuscular blocking agent. This compound's development has been discontinued, but its unique chemical structure and mechanism of inactivation continue to be of scientific interest. This document summarizes key pharmacokinetic data from various animal models, details the experimental protocols used in these studies, and visualizes the metabolic pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound observed in several preclinical animal models.

Table 1: Potency (ED95) of this compound in Preclinical Animal Models

| Animal Model | ED95 (mg/kg) | Anesthesia/Experimental Conditions |

| Rhesus Monkey | ~0.16 (3xED95) | Compared with mivacurium.[1] |

| Dog (Beagle) | 0.06 | Thiopental, nitrous oxide, and isoflurane anesthesia.[2] |

| Guinea Pig | 0.064 ± 0.006 | Urethane anesthesia.[3][4] |

| Cat | Not specified | Data confirmed results from Rhesus monkey studies.[1] |

Table 2: Onset and Duration of Action of this compound in Preclinical Animal Models

| Animal Model | Dose | Onset of Action | Duration of Action (to 95% twitch recovery) | Spontaneous Recovery (to TOF ratio ≥ 0.9) |

| Rhesus Monkey | 0.18 mg/kg | Significantly faster than mivacurium.[1] | 8.5 ± 0.5 min | Within 10 min.[1] |

| Dog (Beagle) | 0.06 mg/kg (ED95) | 107 seconds | 5.2 minutes | Not specified |

Experimental Protocols

The preclinical evaluation of this compound involved several key experimental designs to determine its potency, onset and duration of action, and safety profile.

2.1. General Anesthesia and Animal Preparation

Across studies, animals were anesthetized to prevent pain and distress. For instance, in studies with dogs, a combination of thiopental, nitrous oxide, and isoflurane was used.[2] In guinea pig studies, urethane anesthesia was administered.[3][4] Standard physiological monitoring, including heart rate and blood pressure, was typically employed. For neuromuscular monitoring, animals were often intubated and mechanically ventilated.

2.2. Neuromuscular Function Monitoring

The primary method for assessing the effect of neuromuscular blocking agents is to measure the muscle twitch response to nerve stimulation. A common experimental setup involves:

-

Nerve Stimulation: A peripheral nerve, such as the ulnar nerve or sciatic nerve, is stimulated with a train-of-four (TOF) pattern.

-

Muscle Response Measurement: The contraction of a corresponding muscle (e.g., adductor pollicis or gastrocnemius muscle) is measured using a force transducer.

-

Data Recording: The twitch height is recorded continuously to determine the onset of block (time to maximum suppression of twitch), duration of block (time from injection to recovery of twitch height to a certain percentage of baseline), and spontaneous recovery.

2.3. Dose-Response Studies for ED95 Determination

To determine the ED95 (the dose required to produce 95% suppression of the muscle twitch response), a cumulative dose-response method is often used.[5]

-

A baseline twitch response to nerve stimulation is established.

-

Increasing doses of this compound are administered intravenously.

-

The degree of twitch suppression is measured after each dose has reached its peak effect.

-

The dose-response curve is then plotted to calculate the ED95.

2.4. Cardiovascular Safety Evaluation

In preclinical studies, particularly in dogs, the cardiovascular effects of this compound were assessed.[1][6] This involved monitoring mean arterial pressure and heart rate following the administration of various doses of the drug, including doses significantly higher than the ED95, to evaluate the potential for histamine release and associated hemodynamic changes.[1]

Visualizations: Pathways and Workflows

3.1. Metabolic Pathway of this compound

This compound undergoes a unique two-part inactivation process that is independent of hepatic or renal function.[1] The primary and rapid inactivation step is chemical degradation through adduction with the endogenous amino acid L-cysteine.[1] This is followed by a slower hydrolysis of the ester bonds.[1]

3.2. Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical experimental workflow for the preclinical assessment of a novel neuromuscular blocking agent like this compound.

Summary and Conclusion

Preclinical studies in rhesus monkeys, dogs, cats, and guinea pigs demonstrated that this compound is an ultra-short-acting neuromuscular blocking agent with a rapid onset of action.[1][2] Its potency is comparable to or greater than other agents like mivacurium.[1] A key feature of this compound is its unique metabolism via cysteine adduction, which is a rapid chemical inactivation process independent of organ function.[1] While this compound showed promise as a potential replacement for succinylcholine, its development was halted. The data from these preclinical animal models remain valuable for understanding the structure-activity relationships of neuromuscular blocking drugs and for the design of future agents in this class.

References

- 1. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuromuscular Blocking Agents | Veterian Key [veteriankey.com]

- 3. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]

- 6. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

Gantacurium: A Technical Deep Dive into its Discovery, Development, and Discontinuation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gantacurium chloride, formerly known as GW280430A and AV430A, emerged as a promising ultra-short-acting, non-depolarizing neuromuscular blocking agent.[1][2] Its development was driven by the long-standing goal in anesthesiology to find a replacement for succinylcholine, a depolarizing agent with a rapid onset and short duration of action but also associated with numerous undesirable side effects.[1][2] this compound, a stereoisomerically pure, asymmetric isoquinolinium diester of chlorofumaric acid, was designed to offer a similar rapid onset and ultra-short duration of action without the drawbacks of succinylcholine.[1][3] This technical guide provides a comprehensive overview of the discovery, developmental history, and eventual discontinuation of this compound, presenting key data, experimental methodologies, and visual representations of its pharmacological profile.

Discovery and Chemical Design

The journey to this compound's discovery originated from extensive research into tetrahydroisoquinolinium compounds at Burroughs Wellcome Co.[2] The core innovation behind this compound was the introduction of a chlorofumarate linker, which conferred a unique and rapid chemical degradation pathway.[1] Unlike atracurium and cisatracurium, which undergo Hofmann elimination, this compound's breakdown is primarily mediated by a rapid, non-enzymatic adduction with the endogenous amino acid L-cysteine, supplemented by a slower, pH-sensitive ester hydrolysis.[1][2] This novel mechanism of inactivation was independent of organ-based metabolism and elimination, a highly desirable characteristic for a neuromuscular blocking agent.[1][2]

The synthesis of this compound was a multi-step process involving the preparation of two distinct tetrahydroisoquinolinium moieties that are then linked via the chlorofumaric acid diester bridge.[4]

Mechanism of Action and Degradation

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.[5] By blocking the binding of acetylcholine, it prevents depolarization of the muscle membrane, leading to muscle relaxation.

The defining feature of this compound is its unique, two-pronged degradation pathway:

-

Cysteine Adduction (Fast): This is the primary and rapid route of inactivation. The electron-withdrawing chlorine atom on the fumarate backbone makes the double bond susceptible to nucleophilic attack by the thiol group of endogenous L-cysteine. This forms a stable, pharmacologically inactive adduct.[1][2]

-

Ester Hydrolysis (Slow): The ester linkages in the this compound molecule are also subject to hydrolysis, a slower process that contributes to its overall clearance.[2]

This dual-degradation mechanism results in an ultra-short duration of action and a predictable recovery profile.

Mechanism of action and degradation pathway of this compound.

Preclinical Development

This compound underwent extensive preclinical evaluation in various animal models, including monkeys, cats, and dogs, to characterize its pharmacodynamic and pharmacokinetic profiles.[1][2]

Key Preclinical Findings

A summary of the key preclinical data is presented in the table below:

| Parameter | Species | Value | Comparator | Comparator Value | Reference |

| ED95 | Rhesus Monkey | 0.16 mg/kg (3xED95) | Mivacurium | 0.16 mg/kg (3xED95) | [1] |

| Guinea Pig | 0.064 +/- 0.006 mg/kg | - | - | [6] | |

| Onset of Action | Rhesus Monkey | Significantly faster than mivacurium | Mivacurium | - | [1] |

| Duration of Action (95% twitch recovery) | Rhesus Monkey | 8.5 ± 0.5 min (at 3xED95) | Mivacurium | 22 ± 2.6 min (at 3xED95) | [1] |

| Cardiovascular Effects | Dogs/Beagles | 10-25% decrease in arterial pressure at 25-50xED95 | - | - | [1] |

| Histamine Release | Dogs/Beagles | Minimal at 25-50xED95 | - | - | [1] |

Experimental Protocols: Preclinical Neuromuscular Blockade Assessment

The preclinical assessment of neuromuscular blockade typically involved the following steps:

-

Animal Preparation: Anesthetized and mechanically ventilated animals (e.g., Rhesus monkeys, cats) were used.

-

Nerve Stimulation: A peripheral nerve, such as the ulnar nerve, was stimulated supramaximally using a train-of-four (TOF) pattern.

-

Muscle Response Measurement: The evoked twitch response of a corresponding muscle (e.g., adductor pollicis) was measured using a force transducer.

-

Drug Administration: this compound and comparator agents were administered intravenously.

-

Data Analysis: The degree of neuromuscular blockade was quantified as the percentage reduction in the first twitch height (T1) of the TOF. The ED95 was determined as the dose required to produce a 95% suppression of T1. Onset time was the time from injection to maximum block, and duration of action was the time from injection to recovery of T1 to a certain percentage (e.g., 25%, 75%, 95%) or the TOF ratio to ≥0.9.

Workflow for preclinical evaluation of neuromuscular blocking agents.

Clinical Development

Following promising preclinical results, this compound entered clinical trials in humans.

Phase I/II Clinical Trials

The initial clinical trial in healthy volunteers under general anesthesia confirmed the rapid onset and ultra-short duration of action of this compound.[2]

| Parameter | Human Volunteers | Value | Reference |

| ED95 | Anesthetized Patients | 0.19 mg/kg | [1][2] |

| Onset of Action | 1xED95 | < 3 minutes | [1] |

| 4xED95 | ~1.5 minutes | [1] | |

| Duration of Action (TOF ratio ≥ 0.9) | 1-4xED95 | ~15 minutes | [1][2] |

| Recovery Index (25-75%) | 1-4xED95 | 3 minutes | [2] |

Reversal of Neuromuscular Blockade

A key feature of this compound was its rapid and reliable reversal by the administration of L-cysteine.[1] In preclinical studies, L-cysteine (10-50 mg/kg) significantly shortened the recovery time from this compound-induced blockade.[1] For instance, after an 8xED95 dose of this compound, L-cysteine administration reduced the recovery time to a TOF ratio ≥ 0.9 by 2 minutes.[1] If administered just 1 minute after the this compound dose, the recovery was shortened by 6 minutes.[1]

Adverse Effects and Discontinuation

Despite its promising pharmacodynamic profile, the clinical development of this compound was ultimately halted due to issues with histamine release at higher doses.[2][3]

Histamine Release

In human volunteers, doses of 3xED95 or higher were associated with transient cardiovascular side effects, including hypotension and reflex tachycardia, consistent with histamine release.[1][2] At a dose of 4xED95, significant histamine release was observed.[1] While doses up to 2.5xED95 did not elicit this response, the narrow therapeutic window for this side effect was a significant concern for its clinical utility and safety.[1][2][3] Attempts to modify the chemical structure to mitigate histamine release were unsuccessful.[1][3]

The development of this compound was officially discontinued, and it is not available for clinical use.[2][7]

Logical flow leading to the discontinuation of this compound development.

Conclusion

This compound represented a significant advancement in the medicinal chemistry of neuromuscular blocking agents. Its novel design, centered around a unique cysteine-mediated degradation pathway, offered the potential for an ideal succinylcholine replacement with a rapid onset, ultra-short duration, and organ-independent elimination. However, the challenge of histamine release at clinically relevant doses proved to be an insurmountable hurdle, leading to the cessation of its development. The story of this compound serves as a valuable case study in drug development, highlighting the critical importance of balancing efficacy with a wide safety margin. The insights gained from its development continue to inform the design of new neuromuscular blocking drugs.

References

- 1. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound chloride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound chloride, AV-430A, GW-0430, GW-280430A-药物合成数据库 [drugfuture.com]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PubMed [pubmed.ncbi.nlm.nih.gov]

Gantacurium Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gantacurium chloride is a novel, ultra-short-acting, non-depolarizing neuromuscular blocking agent.[1][2] Its development represents a significant advancement in the field of anesthesia, offering the potential for a rapid onset and predictable, rapid recovery of neuromuscular function.[1][2] this compound is a single stereoisomer, an asymmetric isoquinolinium diester of chlorofumaric acid.[3][4] This unique chemical structure is intrinsically linked to its distinctive mechanism of inactivation, which is primarily independent of organ-based metabolism and elimination.[3][5]

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its analogs. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core concepts of its mechanism of action and degradation.

Core Structure and Mechanism of Action

This compound is a bis-quaternary benzylisoquinolinium diester.[6] Its core structure consists of two isoquinolinium head groups connected by a central chlorofumarate linker. This structure is designed to interact with the nicotinic acetylcholine receptors at the neuromuscular junction, acting as a competitive antagonist to acetylcholine and thereby inducing muscle relaxation.[7]

The key innovation in the design of this compound lies in its unique, dual-pathway chemical degradation, which dictates its ultra-short duration of action.[1][3] This degradation occurs via two main, non-enzymatic processes:

-

Cysteine Adduction: A rapid, covalent binding of the endogenous amino acid L-cysteine to the electron-deficient double bond of the chlorofumarate linker.[3][8] This process forms a pharmacologically inactive adduct.[3][5]

-

Ester Hydrolysis: A slower, pH-sensitive hydrolysis of the ester bonds linking the isoquinolinium heads to the central fumarate core.[1][3]

This chemical instability is a deliberate design feature that allows for rapid and predictable clearance from the body, independent of hepatic or renal function.[5]

Structure-Activity Relationship (SAR) Studies

The SAR of this compound and its analogs has been primarily focused on modifying the central linker to alter the rate of cysteine adduction and, consequently, the duration of neuromuscular blockade.

The Role of the Fumarate Linker

The fumarate diester core is the critical determinant of the pharmacodynamic profile of this class of neuromuscular blocking agents. The presence of the electron-withdrawing chlorine atom on the double bond of the fumarate moiety in this compound makes it highly susceptible to nucleophilic attack by the thiol group of L-cysteine.[3]

Impact of Halogenation and Symmetry

To investigate the SAR of the fumarate linker, analogs of this compound have been synthesized with modifications to this central core. The two most extensively studied analogs are CW002 and CW011.

-

CW002: A symmetrical analog of this compound that lacks the chlorine atom on the fumarate double bond.[3]

-

CW011: An asymmetrical maleate analog of this compound, which is also non-halogenated.[3]

The removal of the electron-withdrawing chlorine atom in CW002 and CW011 significantly reduces the electrophilicity of the double bond, leading to a slower rate of cysteine adduction.[3][8][9] This directly translates to a longer duration of neuromuscular blockade compared to this compound.[3][8][9]

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound and its analogs.

Table 1: In Vitro Cysteine Adduction Half-Life

| Compound | Structural Feature | Cysteine Adduction Half-Life (in vitro) |

| This compound | Asymmetric Chlorofumarate | ~0.2 minutes[8] |

| CW002 | Symmetrical Fumarate (no chlorine) | ~11.4 minutes[3] |

| CW011 | Asymmetrical Maleate (no chlorine) | ~13.7 minutes[8] |

Table 2: Potency and Duration of Action in Preclinical and Clinical Studies

| Compound | Species | ED₉₅ (mg/kg) | Duration of Action (at ~2-5x ED₉₅) |

| This compound | Human | 0.19[3] | ~15 minutes (recovery to TOF ratio ≥ 0.90)[3] |

| Rhesus Monkey | ~0.081[8] | ~7.4 minutes (recovery to 95% twitch height)[8] | |

| Guinea Pig | 0.064[10] | Not reported | |

| CW002 | Rhesus Monkey | 0.040[8] | ~28.1 minutes[8] |

| Cat | 0.035 | Not reported | |

| Guinea Pig | 0.012[10] | Not reported | |

| CW011 | Rhesus Monkey | 0.025[3] | ~33.3 minutes[8] |

Table 3: Histamine Release Profile of this compound in Humans

| Dose | Histamine Release | Associated Cardiovascular Effects |

| ≤ 2.5 x ED₉₅ (≤ 0.45 mg/kg) | Not significant[1] | Minimal[1] |

| ~3 x ED₉₅ (0.54 mg/kg) | Observed in 1 of 4 volunteers[1] | Transient hypotension and tachycardia[1] |

| 4 x ED₉₅ (0.72 mg/kg) | Observed in 3 of 4 volunteers[1] | Transient hypotension and tachycardia[1] |

Experimental Protocols

In Vitro Degradation Studies (Cysteine Adduction)

Objective: To determine the rate of chemical degradation of this compound and its analogs in the presence of L-cysteine.

Methodology:

-

Sample Preparation: A solution of the test compound (e.g., this compound) is prepared in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.

-

Initiation of Reaction: The degradation reaction is initiated by adding a solution of L-cysteine to the test compound solution at a controlled temperature (typically 37°C).

-

Time-Course Sampling: Aliquots of the reaction mixture are taken at specific time intervals.

-

Reaction Quenching: The degradation reaction in the aliquots is stopped, for example, by acidification or rapid freezing.

-

HPLC Analysis: The concentration of the remaining parent compound in each aliquot is quantified using a validated high-performance liquid chromatography (HPLC) method with UV detection. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).[11][12][13]

-

Data Analysis: The concentration of the parent compound is plotted against time, and the data are fitted to a suitable kinetic model (e.g., first-order decay) to determine the reaction half-life.

In Vivo Neuromuscular Blockade Assessment

Objective: To determine the potency (ED₉₅) and duration of action of this compound and its analogs in an animal model.

Methodology:

-

Animal Model: The study is typically conducted in anesthetized cats or rhesus monkeys.[3][8]

-

Surgical Preparation: The animal is anesthetized, and a peripheral nerve-muscle preparation is isolated. For example, the sciatic nerve and the tibialis anterior muscle in the cat.

-

Nerve Stimulation: The peripheral nerve is stimulated with supramaximal electrical pulses. A common stimulation pattern is the train-of-four (TOF), which consists of four pulses delivered at a frequency of 2 Hz.[14][15]

-

Measurement of Muscle Response: The evoked mechanical twitch response of the muscle is measured using a force-displacement transducer.

-

Drug Administration: The test compound is administered intravenously as a bolus dose or a continuous infusion.

-

Data Acquisition: The twitch tension is recorded continuously throughout the experiment. The percentage inhibition of the twitch height is calculated relative to the baseline measurement before drug administration.

-

Data Analysis: Dose-response curves are constructed to determine the ED₉₅ (the dose required to produce 95% twitch depression). The duration of action is determined by measuring the time from drug administration to the recovery of the twitch height to a certain level (e.g., 90% of baseline or a TOF ratio of ≥ 0.9).[14][15]

Visualizations

This compound Degradation Pathway

References

- 1. This compound chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clinical assessment and train-of-four measurements in critically ill patients treated with recommended doses of cisatracurium or atracurium for neuromuscular blockade: a prospective descriptive study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Rapid Chemical Antagonism of Neuromuscular Blockade by l-Cysteine Adduction to and Inactivation of the Olefinic (Double-bonded) Isoquinolinium Diester Compounds this compound (AV430A), CW 002, and CW 011 | Semantic Scholar [semanticscholar.org]

- 10. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. derangedphysiology.com [derangedphysiology.com]

- 15. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]

In Vitro Degradation of Gantacurium via L-cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro degradation pathway of gantacurium, a non-depolarizing neuromuscular blocking agent, mediated by the amino acid L-cysteine. The primary mechanism of this compound's rapid breakdown is a chemical inactivation process involving the adduction of L-cysteine to its central olefinic double bond. A secondary, slower degradation pathway involves pH-sensitive hydrolysis. This guide will detail the quantitative aspects of this degradation, provide representative experimental protocols for its study, and visualize the key pathways and workflows.

Quantitative Data Summary

The in vitro degradation kinetics of this compound and its analogues, CW 002 and CW 011, by L-cysteine have been characterized, highlighting the rapid and designed nature of this inactivation pathway. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Half-Life of this compound and its Analogues via L-cysteine Adduction

| Compound | Reaction Half-Time (t½) with L-cysteine (minutes) |

| This compound | ~0.2[1][2][3] |

| CW 002 | ~11.4[1][2][3] |

| CW 011 | ~13.7[1][2][3] |

Table 2: Comparative Potency of the Cysteine Adduct

| Compound | Adduct Potency Relative to Parent Compound |

| CW 002 | Approximately 70 times less potent[1][2][3] |

Degradation Pathway

The primary in vitro degradation pathway of this compound is initiated by the nucleophilic attack of the thiol group of L-cysteine on the electron-deficient olefinic double bond of this compound. This results in the formation of a stable, pharmacologically inactive adduct. This process is a key feature of this compound's ultrashort duration of action. A slower, secondary degradation mechanism for this compound is ester hydrolysis, which is pH-sensitive.

This compound's primary and secondary in vitro degradation pathways.

Experimental Protocols

The determination of the in vitro degradation rate of this compound by L-cysteine is typically performed using High-Performance Liquid Chromatography (HPLC). Below is a representative protocol for such an experiment.

Protocol: Determination of this compound Degradation Half-Life by HPLC

1. Objective: To determine the in vitro reaction half-time of this compound upon adduction with L-cysteine using reverse-phase high-performance liquid chromatography (RP-HPLC).

2. Materials and Reagents:

-

This compound chloride

-

L-cysteine hydrochloride

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Deionized water (18.2 MΩ·cm)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Thermostated autosampler or reaction vessel

3. Experimental Workflow:

Workflow for determining this compound degradation kinetics via HPLC.

4. Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a stock solution of L-cysteine in PBS (pH 7.4).

-

The final concentrations in the reaction mixture should be determined based on the molar ratio required for the reaction and the detection limits of the HPLC method.

-

-

HPLC Method:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly over time to elute the compounds of interest. For example:

-

0-2 min: 5% B

-

2-15 min: 5-95% B (linear gradient)

-

15-17 min: 95% B

-

17-18 min: 95-5% B (linear gradient)

-

18-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm (or a wavelength determined by UV-Vis spectral analysis of this compound)

-

-

Kinetic Experiment:

-

Equilibrate the this compound and L-cysteine solutions to 37°C.

-

Initiate the reaction by mixing the two solutions in a thermostated vessel at 37°C.

-

At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 5, 10, and 20 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot, if necessary, by adding a strong acid or by rapid dilution in the mobile phase.

-

Inject the aliquot into the HPLC system.

-

-

Data Analysis:

-

Record the peak area of the this compound peak at each time point.

-

Plot the natural logarithm of the this compound peak area versus time.

-

The slope of the resulting linear regression line will be the negative of the first-order rate constant (k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Logical Relationships in Drug Design

The relationship between the rate of L-cysteine adduction and the duration of action of this compound and its analogues is a key aspect of their rational drug design. A faster adduction rate leads to a shorter duration of neuromuscular blockade. This inverse relationship allows for the fine-tuning of the drug's pharmacokinetic profile by modifying its chemical structure to alter the susceptibility of the olefinic bond to nucleophilic attack by L-cysteine.

Relationship between chemical structure, adduction rate, and duration of action.

References

- 1. A fluorescent-based HPLC assay for quantification of cysteine and cysteamine adducts in Escherichia coli-derived proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

Preclinical Safety and Toxicology Profile of Gantacurium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gantacurium chloride is a novel, ultra-short-acting, non-depolarizing neuromuscular blocking agent. It belongs to the class of asymmetric mixed-onium chlorofumarates.[1][2] Its development was aimed at providing a muscle relaxant with a rapid onset and a short duration of action, similar to succinylcholine, but without the associated adverse effects.[2] this compound's unique mechanism of inactivation, involving rapid chemical degradation by adduction of the endogenous amino acid L-cysteine and slower ester hydrolysis, distinguishes it from other neuromuscular blockers.[1][3][4] This document provides a comprehensive overview of the publicly available preclinical safety and toxicology data for this compound.

It is important to note that the clinical development of this compound was discontinued. Consequently, a complete preclinical toxicology profile, including comprehensive genetic and reproductive toxicology data, is not available in the published literature. This guide summarizes the existing data on its safety pharmacology and general toxicology in various animal models.

Mechanism of Action and Metabolism

This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors on the motor endplate, preventing acetylcholine from binding and thereby inhibiting neuromuscular transmission.[2] This results in skeletal muscle relaxation.

The metabolism of this compound is a key feature of its pharmacological profile. It is primarily inactivated through two chemical processes that are independent of hepatic or renal function:

-

Cysteine Adduction (Fast Process): A rapid, non-enzymatic adduction of L-cysteine to the central olefinic double bond of the this compound molecule. This forms an inactive adduct.[1][4]

-

Ester Hydrolysis (Slow Process): A slower, pH-sensitive hydrolysis of the ester bonds.[1][4]

This dual mechanism of degradation contributes to its ultra-short duration of action and allows for rapid reversal of neuromuscular blockade with the administration of L-cysteine.[1]

Safety Pharmacology

Preclinical safety pharmacology studies for this compound have primarily focused on its cardiovascular and respiratory effects in various animal models.

Cardiovascular Safety

In preclinical studies, this compound has been shown to have a favorable cardiovascular safety profile at clinically relevant doses. However, at higher doses, it can cause transient hypotension and tachycardia, which are likely associated with histamine release.[1]

Experimental Protocol: Cardiovascular Safety Assessment in Dogs

A representative experimental design for assessing the cardiovascular effects of neuromuscular blocking agents in dogs is as follows:

-

Animal Model: Anesthetized male beagle dogs are commonly used.[5]

-

Instrumentation: Animals are instrumented for the measurement of hemodynamic parameters, including mean arterial pressure (MAP), heart rate (HR), and potentially other variables like cardiac output and pulmonary artery pressure.

-

Anesthesia: Anesthesia is maintained with a stable anesthetic regimen to minimize its influence on cardiovascular parameters.

-

Dosing: this compound is administered as an intravenous bolus at multiples of its ED95 (the dose required to produce 95% suppression of twitch height).

-

Measurements: Hemodynamic parameters are recorded continuously before and after drug administration.

-

Histamine Measurement: Arterial blood samples are collected before and after dosing to measure plasma histamine concentrations.[5]

| Animal Model | Dose (multiples of ED95) | Cardiovascular Effects | Reference |

| Dog (Beagle) | 25 - 50 x ED95 | 10-25% decrease in mean arterial pressure | [1] |

| Dog (Beagle) | 25 x ED95 | Modest and transient decrease in mean arterial pressure | [5] |

Respiratory Safety

Preclinical studies in beagles indicated no evidence of pulmonary vasoconstriction or bronchoconstriction.[1] Further studies in guinea pigs, a model sensitive to bronchospastic agents, demonstrated that this compound does not potentiate muscarinic receptor-mediated airway smooth muscle constriction, suggesting a low risk of causing bronchospasm at clinically relevant doses.[6]

General Toxicology

General toxicology data for this compound is limited in the public domain. The primary safety concern identified in preclinical and early clinical studies was the potential for histamine release at higher doses.

Experimental Protocol: Histamine Release Assessment in Dogs

A typical protocol to evaluate histamine release by neuromuscular blockers in dogs involves:

-

Animal Model: Anesthetized dogs are often used as they are a sensitive species for detecting histamine-releasing effects of drugs.

-

Anesthesia and Instrumentation: Similar to cardiovascular safety studies, animals are anesthetized and instrumented for hemodynamic monitoring.

-

Drug Administration: The test article is administered intravenously as a rapid bolus to maximize the potential for histamine release.

-

Blood Sampling: Arterial or venous blood samples are collected at baseline and at specific time points (e.g., 1, 2, and 5 minutes) after drug administration.

-

Histamine Analysis: Plasma histamine concentrations are determined using a sensitive assay, such as a radioenzymatic assay.

-

Clinical Observations: Animals are observed for clinical signs of histamine release, such as cutaneous flushing and edema.

| Animal Model | Dose (multiples of ED95) | Observation | Reference |

| Dog (Beagle) | 25 - 50 x ED95 | Minimal histamine release | [1] |

| Dog (Beagle) | 25 x ED95 | Concomitant increase in plasma histamine with a decrease in MAP | [5] |

| Rhesus Monkey | > 13 x ED95 | Evidence of histamine release (skin flushing, decreased blood pressure) | [7] |

Pharmacodynamic Data in Preclinical Species

The potency of this compound, as determined by its ED95, has been established in several animal species.

| Species | ED95 (mg/kg) | Reference |

| Rhesus Monkey | 0.06 | [7] |

| Cat | Approximately twice the ED95 of mivacurium | [7] |

| Dog (Beagle) | 0.064 | [5] |

| Guinea Pig | 0.064 | [6] |

Genetic Toxicology

There is no publicly available information on the genetic toxicology of this compound. Standard genetic toxicology testing for a new pharmaceutical candidate typically includes a battery of in vitro and in vivo assays to assess its potential to cause gene mutations, chromosomal damage, and other forms of DNA damage.

Standard Genetic Toxicology Testing Workflow

The ICH S2(R1) guideline recommends a standard battery of tests for genotoxicity assessment.[1][8][9][10][11]

Reproductive and Developmental Toxicology

There is no publicly available information on the reproductive and developmental toxicology (DART) of this compound. DART studies are essential to evaluate the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.

Standard Reproductive and Developmental Toxicology (DART) Study Design

According to ICH S5(R3) guidelines, DART studies are typically conducted in a staged manner to assess effects across the entire reproductive cycle.[12][13][14][15][16]

Conclusion

The available preclinical data for this compound suggest a favorable safety profile at doses required for neuromuscular blockade. Its rapid, organ-independent metabolism and the potential for rapid reversal with L-cysteine are significant advantages. The primary safety concern identified was dose-dependent histamine release, leading to transient cardiovascular effects at high multiples of the ED95.

The lack of publicly available data on the genetic and reproductive toxicology of this compound represents a significant gap in its preclinical safety profile. This absence of information is likely due to the cessation of its clinical development. While the existing data provides valuable insights for researchers in the field of neuromuscular blocking agents, a complete toxicological assessment cannot be made. This guide serves as a summary of the current state of knowledge and highlights the areas where further information would be required for a comprehensive safety and toxicology evaluation.

References

- 1. database.ich.org [database.ich.org]

- 2. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound chloride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Cardiopulmonary effects of the novel neuromuscular blocking drug GW280430A (AV430A) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical pharmacology of GW280430A (AV430A) in the rhesus monkey and in the cat: a comparison with mivacurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use | FDA [fda.gov]

- 10. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]

- 11. International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

- 13. collections.nlm.nih.gov [collections.nlm.nih.gov]

- 14. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. database.ich.org [database.ich.org]

- 16. Federal Register :: S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

Gantacurium: A Potential Paradigm Shift in Neuromuscular Blockade as a Succinylcholine Replacement

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The quest for an ideal neuromuscular blocking agent (NMBA) — one that combines the rapid onset and ultrashort duration of succinylcholine with a superior safety profile — has been a long-standing endeavor in anesthesiology and critical care. Gantacurium chloride, a novel, non-depolarizing NMBA, has emerged as a promising candidate to fill this role. This technical guide provides a comprehensive overview of this compound, its mechanism of action, comparative pharmacology against succinylcholine, and its potential as a replacement for the current standard of care for rapid sequence intubation and other short procedures requiring muscle relaxation. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of neuromuscular pharmacology.

Introduction: The Unmet Need for a Succinylcholine Alternative

Succinylcholine, a depolarizing NMBA, has been the mainstay for rapid sequence intubation for decades due to its unparalleled rapid onset of action (30-60 seconds) and short duration of action (5-10 minutes).[1][2] However, its use is associated with a range of significant adverse effects, including hyperkalemia, malignant hyperthermia, bradycardia, and muscle fasciculations leading to postoperative myalgia.[2][3][4] These risks have fueled the search for a non-depolarizing agent with a similar pharmacokinetic and pharmacodynamic profile but without the associated liabilities.

This compound, an asymmetric mixed-onium chlorofumarate, is a non-depolarizing NMBA that has demonstrated a rapid onset and ultrashort duration of action in both preclinical and clinical studies.[5][6] A key feature of this compound is its unique mechanism of degradation, which is independent of organ function and can be rapidly reversed by the administration of L-cysteine.[5][7] This guide will delve into the core scientific data supporting this compound's potential as a succinylcholine replacement.

Mechanism of Action

This compound: Competitive Antagonism at the Nicotinic Acetylcholine Receptor

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding and initiating the depolarization necessary for muscle contraction, resulting in flaccid paralysis.

Succinylcholine: Depolarizing Neuromuscular Blockade

In contrast, succinylcholine is a depolarizing agonist at the nAChR.[3][4] It initially mimics acetylcholine, causing a brief period of muscle fasciculations due to membrane depolarization. However, succinylcholine is not rapidly hydrolyzed by acetylcholinesterase at the neuromuscular junction. This persistent depolarization leads to a desensitization of the nAChRs and inactivation of voltage-gated sodium channels, resulting in a Phase I block and subsequent flaccid paralysis.[4]

This compound's Unique Degradation Pathway

A defining characteristic of this compound is its rapid and predictable degradation through two chemical pathways that are independent of hepatic or renal function:

-

Cysteine Adduction: A rapid process where the amino acid L-cysteine, present endogenously, binds to the central double bond of the this compound molecule. This adduction forms an inactive metabolite, effectively clearing the active drug from the circulation.[5][7]

-

Ester Hydrolysis: A slower, pH- and temperature-dependent hydrolysis of the ester bonds in the molecule.[6]

This dual-degradation mechanism contributes to its short duration of action and offers a novel method of reversal through the administration of exogenous L-cysteine.[5]

Comparative Pharmacology: this compound vs. Succinylcholine

The following tables summarize the key quantitative data comparing the pharmacokinetics, pharmacodynamics, and safety profiles of this compound and succinylcholine.

Pharmacokinetic and Pharmacodynamic Profile

| Parameter | This compound | Succinylcholine |

| ED95 (Humans) | 0.19 mg/kg[5][6] | 0.27 - 0.63 mg/kg[1][8] |

| Onset of Action (at 2-3x ED95) | ~1.5 minutes[5][6] | 30 - 60 seconds[1][2] |

| Clinical Duration (at 2-3x ED95) | ~10 - 15 minutes[5][6] | 5 - 10 minutes[1][2] |

| Metabolism | Cysteine Adduction & Ester Hydrolysis[5][6] | Plasma Cholinesterase (Butyrylcholinesterase)[2][4] |

| Reversal | Spontaneous; accelerated by L-cysteine[5] | Spontaneous; reversal agents not typically used |

Safety and Side Effect Profile

| Adverse Effect | This compound | Succinylcholine |

| Histamine Release | Dose-dependent; minimal at ≤2.5x ED95[5] | Can occur, but less common than with some other NMBAs[6] |

| Cardiovascular Effects | Transient hypotension and tachycardia at higher doses (≥3x ED95)[5] | Bradycardia (especially in children), arrhythmias[2][3] |

| Hyperkalemia | Not reported to cause hyperkalemia | Significant risk, especially in patients with burns, trauma, or neuromuscular disease[2][4] |

| Malignant Hyperthermia | Not a known trigger | A potent trigger[3] |

| Muscle Fasciculations | Does not cause fasciculations | A characteristic initial effect, leading to myalgia[2][3] |

| Increased Intraocular/Intracranial Pressure | Not reported | Can cause transient increases[2] |

Experimental Protocols: Methodological Overview

While specific protocols vary between studies, the following outlines a general experimental workflow for evaluating the pharmacodynamics of neuromuscular blocking agents like this compound and succinylcholine in a clinical setting.

Subject Enrollment and Anesthesia

-

Subjects: Healthy adult volunteers or patients undergoing elective surgery (ASA physical status I or II) are typically recruited.

-

Anesthesia: Anesthesia is induced and maintained with intravenous agents such as propofol and an opioid (e.g., fentanyl or remifentanil) to avoid the influence of volatile anesthetics on neuromuscular function.

Neuromuscular Monitoring

-

Stimulation: The ulnar nerve at the wrist is stimulated using surface electrodes. The most common stimulation pattern is the train-of-four (TOF), which consists of four supramaximal stimuli delivered at a frequency of 2 Hz every 10-15 seconds.[9]

-

Measurement: The evoked response of the adductor pollicis muscle is measured. This can be done through:

-

Mechanomyography: Measures the force of thumb adduction (considered the gold standard).

-

Electromyography (EMG): Measures the compound muscle action potential.

-

Acceleromyography: Measures the acceleration of the thumb.

-

-

Data Acquisition: The twitch responses are recorded and analyzed by a dedicated neuromuscular monitor.

Dose-Response Determination

-

A single bolus dose of the NMBA is administered intravenously.

-

The percentage of twitch depression of the first twitch (T1) of the TOF is measured at the time of maximum block.

-

Data from multiple subjects receiving different doses are used to construct a dose-response curve and calculate the ED95 (the dose required to produce 95% twitch depression).

Onset and Duration of Action

-

Onset Time: The time from the end of the injection of the NMBA to the point of maximum T1 twitch depression.

-

Clinical Duration: The time from injection to the recovery of T1 to 25% of its baseline value.

-

Recovery Index: The time taken for T1 to recover from 25% to 75% of baseline.

-

TOF Ratio Recovery: The time to recovery of the TOF ratio (T4/T1) to 0.9, which indicates adequate recovery of neuromuscular function.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

Caption: Comparative mechanisms of action of this compound and succinylcholine at the neuromuscular junction.

Caption: this compound's dual degradation pathway via cysteine adduction and ester hydrolysis.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Dose-response curves for succinylcholine: single versus cumulative techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. probiologists.com [probiologists.com]

- 5. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound chloride - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Structural Modification in Anesthetic Drug Development for Prodrugs and Soft Drugs [frontiersin.org]

- 8. An alternate method for estimating the dose-response relationships of neuromuscular blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]

An In-depth Technical Guide to the Chemical Stability and Degradation of Gantacurium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of the experimental neuromuscular blocking agent, Gantacurium. It details the primary degradation pathways, the resulting degradation products, and the analytical methodologies used to characterize these processes. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of novel pharmaceuticals.

Introduction to this compound

This compound chloride is an experimental, non-depolarizing neuromuscular blocking drug, belonging to the asymmetric mixed-onium chlorofumarate class of compounds.[1][2] It was designed to have a rapid onset and an ultra-short duration of action, positioning it as a potential replacement for succinylcholine.[1][3] A key feature of this compound is its unique, organ-independent mechanism of inactivation, which relies on chemical degradation pathways rather than enzymatic metabolism.[1][4][5] Although its clinical development has been halted, the study of its degradation provides valuable insights into the design of rapidly inactivating drugs.

Chemical Stability Profile

This compound's stability is primarily influenced by two chemical degradation pathways: a rapid adduction with the amino acid L-cysteine and a slower, pH-sensitive ester hydrolysis.[1][2][6] Unlike other neuromuscular blocking agents such as atracurium and cisatracurium, the primary inactivation pathway of this compound through cysteine adduction is independent of body temperature and pH.[3]

Degradation Pathways

L-Cysteine Adduction: The Primary Inactivation Route

The principal and most rapid route of this compound's inactivation is through a chemical reaction with endogenous L-cysteine.[7][8] This process involves the adduction of L-cysteine to the central olefinic double bond of the chlorofumarate core.[7][8] The reaction is initiated by the replacement of the chlorine atom by the sulfhydryl group of cysteine, which is then followed by the formation of a stable, pharmacologically inert heterocyclic ring structure.[1][2][6] This rapid inactivation is a key feature of this compound's ultra-short duration of action.

Caption: L-Cysteine adduction pathway of this compound.

Ester Hydrolysis: A Slower Degradation Pathway

In addition to cysteine adduction, this compound also undergoes a slower degradation process via the hydrolysis of its ester linkages.[1][2][3] This reaction is pH-sensitive and contributes to the overall clearance of the drug, albeit at a much slower rate than cysteine adduction.[1][2] The hydrolysis results in the cleavage of the molecule into smaller, inactive fragments.

Caption: Ester hydrolysis pathway of this compound.

Degradation Products

The degradation of this compound results in the formation of pharmacologically inert metabolites.[2][3][6] The primary degradation product is the cysteine adduct, a stable heterocyclic compound with significantly reduced neuromuscular blocking activity.[1][2] The products of ester hydrolysis are smaller molecular fragments that are also devoid of significant pharmacological effects.[1] A key advantage of this compound's degradation profile is the absence of laudanosine formation, a central nervous system stimulant that is a metabolite of atracurium and cisatracurium.[3]

Quantitative Analysis of Degradation

The rate of this compound's degradation, particularly via cysteine adduction, has been quantified in vitro. The reaction half-time for the L-cysteine adduction of this compound is significantly shorter than that of its analogues, CW 002 and CW 011, which were designed to have a longer duration of action.

| Compound | In Vitro L-Cysteine Adduction Half-Time (minutes) |

| This compound | 0.2[7][8] |

| CW 002 | 11.4[7][8] |

| CW 011 | 13.7[7][8] |

Experimental Protocols

The analysis of this compound and its degradation products is primarily achieved through high-performance liquid chromatography (HPLC). The following provides a general framework for the analytical methodology.

In Vitro Stability and Degradation Studies

Objective: To determine the rate of this compound degradation in the presence of L-cysteine and under various pH conditions to simulate physiological and hydrolytic degradation.

Materials:

-

This compound chloride

-

L-cysteine

-

Phosphate buffered saline (PBS) at various pH values (e.g., 7.4)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Water (HPLC grade)

Procedure:

-

Prepare a stock solution of this compound chloride in an appropriate solvent.

-

For cysteine adduction studies, incubate a known concentration of this compound with a molar excess of L-cysteine in PBS (pH 7.4) at a controlled temperature (e.g., 37°C).

-

For hydrolysis studies, incubate a known concentration of this compound in buffers of varying pH at a controlled temperature.

-

At specified time intervals, withdraw aliquots from the reaction mixture.

-

Quench the reaction by adding a suitable agent (e.g., a strong acid) or by immediate dilution with the mobile phase.

-

Analyze the samples by HPLC to determine the concentration of remaining this compound and the formation of degradation products.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To separate and quantify this compound and its degradation products.

Typical HPLC Parameters:

-

Column: C18 reversed-phase column (e.g., 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing an ion-pairing agent such as 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 280 nm.

-

Injection Volume: 20 µL.

-

Temperature: Ambient or controlled at a specific temperature.

Caption: Workflow for in vitro stability testing of this compound.

Conclusion

This compound possesses a unique chemical stability profile characterized by rapid, organ-independent degradation. The primary inactivation pathway, L-cysteine adduction, is remarkably fast and is complemented by a slower, pH-dependent ester hydrolysis. These degradation pathways result in pharmacologically inert products, enhancing the safety profile of the drug. The information presented in this guide, including the degradation pathways, quantitative data, and analytical methodologies, provides a solid foundation for further research and development in the field of neuromuscular blocking agents and other drugs designed for rapid inactivation.

References

- 1. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. This compound chloride - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rapid chemical antagonism of neuromuscular blockade by L-cysteine adduction to and inactivation of the olefinic (double-bonded) isoquinolinium diester compounds this compound (AV430A), CW 002, and CW 011 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Gantacurium's Effect on Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gantacurium chloride is a novel, ultra-short-acting, non-depolarizing neuromuscular blocking agent. It functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. Its unique chemical structure, an asymmetric mixed-onium chlorofumarate, facilitates a rapid onset of action and an ultra-short duration of effect, primarily due to its rapid, non-enzymatic degradation in the plasma by adduction to the amino acid L-cysteine.[1][2] This document provides a comprehensive technical overview of the pharmacological effects of this compound on nicotinic acetylcholine receptors, including available quantitative data, detailed experimental methodologies for preclinical and clinical evaluation, and visual representations of its mechanism of action and relevant biological pathways. Although this compound's clinical development has been halted, the information presented here remains valuable for the ongoing research and development of novel neuromuscular blocking agents.

Core Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor

This compound exerts its muscle relaxant effect by acting as a competitive antagonist at the postsynaptic nicotinic acetylcholine receptors of the neuromuscular junction.[1] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on the α-subunits of the nAChR. By binding to these receptors without activating them, this compound prevents the ion channel from opening, thereby inhibiting the influx of sodium ions and subsequent depolarization of the muscle cell membrane. This ultimately leads to the failure of neuromuscular transmission and flaccid paralysis of skeletal muscle.

Quantitative Pharmacological Data

Table 1: In Vivo Potency (ED95) of this compound

The ED95 is the dose required to produce 95% suppression of the first twitch (T1) of a train-of-four (TOF) stimulation.

| Species | Anesthesia | ED95 (mg/kg) | Reference(s) |

| Human | Propofol/fentanyl/N₂O/O₂ | 0.19 | [2] |

| Rhesus Monkey | Nitrous oxide-oxygen-halothane | 0.06 | [3] |

| Cat | Chloralose-pentobarbital | 0.12 (approx. half as potent as mivacurium) | [3] |

| Guinea Pig | Urethane | 0.064 ± 0.006 | [4] |

Table 2: Pharmacodynamic Profile of this compound in Humans

Data obtained from studies in healthy adult volunteers under propofol/fentanyl/N₂O/O₂ anesthesia.

| Parameter | Dose | Value | Reference(s) |

| Onset of Maximum Block | 2.5 - 3 x ED95 | ≤ 90 seconds | [2] |

| Clinical Duration (to 25% T1 recovery) | up to 0.72 mg/kg | ≤ 10 minutes | [2] |

| 25-75% Recovery Index | 1 - 4 x ED95 | 3 minutes | [2] |

| Time to TOF ratio ≥ 0.9 | 1 - 4 x ED95 | ≤ 15 minutes | [2] |

Table 3: Comparative Preclinical Pharmacology: this compound vs. Mivacurium in the Rhesus Monkey

| Parameter | This compound | Mivacurium | Reference(s) |

| ED95 (mg/kg) | 0.06 | 0.06 | [3] |

| Total Duration of Action | < half of mivacurium | - | [3] |

| 25-75% Recovery Index (min) | 1.4 - 1.8 | 4.8 - 5.7 | [3] |

Experimental Protocols

Detailed, step-by-step protocols for the specific preclinical and clinical studies of this compound are proprietary and not fully available in the public literature. However, based on the methodologies described in the key publications, the following represents a generalized approach for the in vivo assessment of neuromuscular blocking agents like this compound.

In Vivo Assessment of Neuromuscular Blockade in Animal Models (e.g., Rhesus Monkey, Cat)

This protocol outlines a general procedure for determining the potency and time course of action of a neuromuscular blocking agent.

Objective: To determine the ED95, onset of action, duration of action, and recovery profile of a test compound.

Materials:

-

Anesthetic agents (e.g., halothane, isoflurane, pentobarbital)

-

Test compound (this compound) and vehicle control

-

Physiological monitoring equipment (ECG, blood pressure, temperature)

-

Nerve stimulator (e.g., Grass S88)

-

Force-displacement transducer

-

Data acquisition system

-

Intravenous catheters and infusion pumps

Procedure:

-

Animal Preparation: Anesthetize the animal and maintain a stable plane of anesthesia. Intubate and ventilate the animal. Monitor and maintain normal physiological parameters (heart rate, blood pressure, temperature, and end-tidal CO2).

-

Surgical Preparation: Isolate a peripheral nerve-muscle preparation (e.g., the sciatic nerve-tibialis anterior muscle in the cat, or the ulnar nerve-adductor pollicis muscle in the monkey). Attach the muscle tendon to a force-displacement transducer to record isometric twitch tension.

-

Nerve Stimulation: Apply supramaximal square-wave stimuli of 0.2 ms duration to the distal end of the transected nerve. A train-of-four (TOF) stimulation pattern (2 Hz for 2 seconds) is typically applied every 15-20 seconds.

-

Baseline Measurement: Record stable baseline twitch responses for at least 15-30 minutes before drug administration.

-

Drug Administration: Administer incremental intravenous bolus doses of the test compound. Allow the effect of each dose to reach a steady state before administering the next dose.

-

Data Acquisition: Continuously record the twitch tension throughout the experiment.

-

Data Analysis:

-

Calculate the percentage depression of the first twitch (T1) of the TOF for each dose.

-

Construct a dose-response curve by plotting the log-dose versus the probit of the peak effect.

-

Determine the ED50 and ED95 from the dose-response curve.

-

Measure the time from injection to maximum block (onset), the time from injection to 25% recovery of T1 (clinical duration), and the time from 25% to 75% recovery of T1 (recovery index).

-

Clinical Evaluation of Neuromuscular Blockade in Human Volunteers

This generalized protocol is based on the methodology described in the clinical pharmacology study of this compound by Belmont et al. (2004).

Objective: To determine the dose-response, time course of action, and safety profile of a neuromuscular blocking agent in humans.

Materials:

-

Anesthetic drugs (e.g., propofol, fentanyl, nitrous oxide)

-

Test compound (this compound)

-

Neuromuscular transmission monitor (e.g., acceleromyography of the adductor pollicis muscle)

-

Standard anesthesia monitoring equipment

-

Intravenous catheters

Procedure:

-

Subject Enrollment: Recruit healthy, consenting adult volunteers.

-

Anesthesia Induction and Maintenance: Induce and maintain general anesthesia using a standardized regimen.

-

Neuromuscular Monitoring: Apply a neuromuscular transmission monitor to the adductor pollicis muscle to record the response to ulnar nerve stimulation (TOF stimulation).

-

Baseline Stabilization: After induction of anesthesia, allow the TOF response to stabilize.

-

Dose-Response Determination: Administer incremental intravenous doses of the test compound until a dose-response relationship is established, typically by observing the degree of T1 depression.

-

Time Course of Action: In a separate cohort of subjects, administer a bolus dose of the test compound (e.g., 2-3 times the ED95) and record:

-

Time to maximum block (onset).

-

Time from injection to 25% recovery of T1 (clinical duration).

-

Time from 25% to 75% recovery of T1 (recovery index).

-

Time to a TOF ratio of ≥ 0.9.

-

-

Safety Monitoring: Continuously monitor vital signs and observe for any adverse events, such as signs of histamine release (e.g., flushing, hypotension).

Chemical Degradation Pathway

A key feature of this compound is its rapid and non-enzymatic degradation in the plasma. This occurs primarily through the adduction of the endogenous amino acid L-cysteine to the central olefinic double bond of the this compound molecule. This process is followed by a slower ester hydrolysis. The resulting metabolites are pharmacologically inactive.[1][5]

Conclusion

This compound is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors. Its pharmacodynamic profile is characterized by a rapid onset and an ultra-short duration of action, which is a direct consequence of its unique chemical degradation pathway involving rapid adduction of L-cysteine. While it showed promise as a potential replacement for succinylcholine, its clinical development was not pursued. Nevertheless, the study of this compound has provided valuable insights into the structure-activity relationships of neuromuscular blocking agents and has paved the way for the development of other novel agents with potentially improved safety and efficacy profiles. The data and methodologies presented in this guide serve as a valuable resource for researchers in the field of neuromuscular pharmacology.

References

- 1. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound chloride - Wikipedia [en.wikipedia.org]

- 3. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid chemical antagonism of neuromuscular blockade by L-cysteine adduction to and inactivation of the olefinic (double-bonded) isoquinolinium diester compounds this compound (AV430A), CW 002, and CW 011 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Gantacurium Protocol for Rapid Sequence Intubation: Application Notes for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gantacurium chloride is an investigational, ultra-short-acting, non-depolarizing neuromuscular blocking agent.[1] Its rapid onset and brief duration of action have positioned it as a potential alternative to succinylcholine for rapid sequence intubation (RSI), particularly in research settings where precise control over neuromuscular blockade is paramount.[1][2] this compound is a single isomer of an asymmetric enantiomeric isoquinolinium diester of chlorofumaric acid.[3] A key feature of this compound is its unique mechanism of inactivation through rapid chemical degradation via adduction with the endogenous amino acid L-cysteine, a process that is independent of body pH and temperature.[1][3] This contrasts with the metabolism of other agents like atracurium and cisatracurium, which rely on Hofmann elimination and ester hydrolysis.[1][3]

These application notes provide a comprehensive overview of the available research data on this compound, detailed experimental protocols derived from published studies, and visualizations of key pathways and workflows to guide its application in a research context.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound from preclinical and clinical studies.

Table 1: Pharmacodynamic Properties of this compound in Humans

| Parameter | Value | Conditions |

| ED95 | 0.19 mg/kg | Nitrous oxide–opioid anesthesia[4] |

| Onset of Maximal Block (2.5-3x ED95) | ≤ 90 seconds | Propofol/fentanyl/N2O/O2 anesthesia[1] |

| Onset of Maximal Block (2-3x ED95) | 1 minute | Laryngeal adductors[3] |

| Clinical Duration (up to 0.72 mg/kg) | ≤ 10 minutes | Propofol/fentanyl/N2O/O2 anesthesia[1] |

| Time to TOF ratio ≥ 0.9 (1x ED95) | ~10 minutes | Nitrous oxide–opioid anesthesia[4] |

| Time to TOF ratio ≥ 0.9 (2-3.5x ED95) | 14-15 minutes | Nitrous oxide–opioid anesthesia[4] |

| 25-75% Recovery Index | 3 minutes | Propofol/fentanyl/N2O/O2 anesthesia[1] |

Table 2: Comparative Preclinical Data (Rhesus Monkeys)